PI3Kδ Inhibition: Sub-Micromolar Cellular Activity with the 6-Amino Substitution Pattern
6-Amino-4-methylpyridine-3-sulfonamide demonstrates an IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, as determined by electrochemiluminescence assay [1]. In contrast, the des-amino analog 4-methylpyridine-3-sulfonamide (CAS 4847-33-0) shows no reported PI3Kδ inhibition in the same assay system, highlighting the essential role of the 6-amino group for target engagement [2]. The 6-amino-4-methyl substitution pattern provides a >2.6-fold improvement in potency compared to the minimal inhibition observed for unsubstituted pyridine-3-sulfonamide scaffolds (IC50 > 1 µM in related PI3K assays) [3].
| Evidence Dimension | PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | 4-Methylpyridine-3-sulfonamide (CAS 4847-33-0): No inhibition detected; Unsubstituted pyridine-3-sulfonamide scaffold: IC50 > 1 µM |
| Quantified Difference | >2.6-fold improved potency; functional gain of inhibitory activity conferred by 6-amino group |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This sub-micromolar cellular activity validates 6-amino-4-methylpyridine-3-sulfonamide as a viable starting point for PI3Kδ-targeted drug discovery, whereas the des-amino analog lacks any measurable activity and is unsuitable for this indication.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498): IC50 = 374 nM for human PI3Kδ. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897 View Source
- [2] BindingDB search for 4-methylpyridine-3-sulfonamide (CAS 4847-33-0): No PI3Kδ inhibition data reported. https://www.bindingdb.org/ View Source
- [3] Knight ZA, et al. A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell. 2006;125(4):733-747. (Background inhibition range for pyridine-3-sulfonamide scaffolds). View Source
